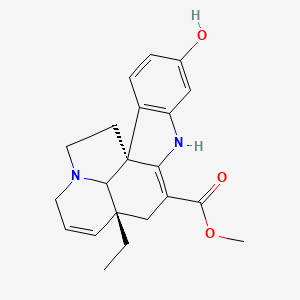
Methyl (5alpha,12beta,19alpha)-16-hydroxy-2,3,6,7-tetradehydroaspidospermidi ne-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Hydroxytabersonine is a terpene indole alkaloid produced by the plant Catharanthus roseus. This compound is an intermediate in the biosynthesis of vindoline, which is a precursor for the pharmaceutically valuable compounds vinblastine and vincristine . These compounds are widely used in cancer chemotherapy due to their ability to disrupt microtubules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 16-Hydroxytabersonine is formed from the hydroxylation of tabersonine by the enzyme tabersonine 16-hydroxylase (T16H) . This enzyme catalyzes the hydroxylation at the C-16 position of tabersonine, initiating the synthesis of vindoline . The reaction conditions typically involve the presence of cytochrome P450 enzymes, which are known for their role in oxidation reactions .
Industrial Production Methods: The industrial production of 16-hydroxytabersonine primarily relies on the extraction from Catharanthus roseus plants. The process involves the cultivation of the plant, followed by the extraction and purification of the compound using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 16-Hydroxytabersonine undergoes several types of chemical reactions, including hydroxylation, methylation, and oxidation .
Common Reagents and Conditions:
Hydroxylation: Catalyzed by tabersonine 16-hydroxylase (T16H) in the presence of cytochrome P450 enzymes.
Methylation: The hydroxylated 16 position is methylated by tabersonine 16-O-methyltransferase (16OMT) to form 16-methoxytabersonine.
Major Products:
Vindoline: Formed through a series of reactions starting from 16-hydroxytabersonine.
Vinblastine and Vincristine: These are the final products formed from vindoline and are used in cancer chemotherapy.
Scientific Research Applications
16-Hydroxytabersonine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of 16-hydroxytabersonine involves its role as an intermediate in the biosynthesis of vindoline. The hydroxylation of tabersonine at the C-16 position by T16H initiates the synthesis of vindoline . This process is crucial for the formation of vinblastine and vincristine, which exert their effects by disrupting microtubules in cancer cells .
Comparison with Similar Compounds
16-Hydroxytabersonine is unique due to its specific role in the biosynthesis of vindoline and its derivatives. Similar compounds include:
Tabersonine: The precursor to 16-hydroxytabersonine.
Vindoline: The product formed from 16-hydroxytabersonine.
Vinblastine and Vincristine: The final products used in cancer treatment.
These compounds are all part of the monoterpene indole alkaloid biosynthetic pathway in Catharanthus roseus and play crucial roles in the production of pharmaceutically valuable alkaloids .
Properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl (1R,12R)-12-ethyl-5-hydroxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-3-20-7-4-9-23-10-8-21(19(20)23)15-6-5-13(24)11-16(15)22-17(21)14(12-20)18(25)26-2/h4-7,11,19,22,24H,3,8-10,12H2,1-2H3/t19?,20-,21-/m0/s1 |
InChI Key |
FXUFRJQCBVSCRZ-AKQSQHNNSA-N |
Isomeric SMILES |
CC[C@]12CC(=C3[C@@]4(C1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)O)C(=O)OC |
Canonical SMILES |
CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















